molecular formula C10H9F3O2 B1350618 3-(3-Trifluoromethylphenyl)propionic acid CAS No. 585-50-2

3-(3-Trifluoromethylphenyl)propionic acid

Cat. No. B1350618
Key on ui cas rn: 585-50-2
M. Wt: 218.17 g/mol
InChI Key: YLTJJMIWCCJIHI-UHFFFAOYSA-N
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Patent
US07834028B2

Procedure details

In an inert atmosphere, Pd—C (10%, 2.84 g) was suspended in methanol (130 ml) followed by the addition of a solution of 3-(3-trifluoromethyl-phenyl)-acrylic acid (14.21 g, 65.7 mmol). The reaction mixture was put under an atmosphere of hydrogen (1 bar) and vigorously stirred for 2.5 h. The reaction mixture was filtered over a pad of celite and concentrated under reduced pressure to give 12.39 g (86%) of 3-(3-trifluoromethyl-phenyl)-propionic acid. LC-MS: tR=0.87 min; [M+H]+=no ionisation.
Quantity
14.21 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step Two
Quantity
2.84 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]([OH:13])=[O:12])[CH:6]=[CH:7][CH:8]=1>CO.[Pd]>[F:1][C:2]([F:14])([F:15])[C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
14.21 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)C=CC(=O)O)(F)F
Step Two
Name
Quantity
130 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
2.84 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
vigorously stirred for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)CCC(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 12.39 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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